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Compound of Interest

2-((2-Methoxy-5-
Compound Name:
methylphenyl)amino)benzoic acid

CAS No.: 24542-66-3

Cat. No.: B15101594

Get Quote

Chemical Identity & Structural Logic

The core pharmacophore is the N-phenylanthranilic acid (fenamate) scaffold. The specific
substitution pattern—2-methoxy-5-methyl on the aniline ring—introduces unique electronic and
steric properties that differentiate it from standard fenamates.

» Core Scaffold: Anthranilic acid (2-aminobenzoic acid).
o N-Substituent: 2-methoxy-5-methylaniline.

+ Key Interaction: The secondary amine (-NH-) serves as a hydrogen bond donor, while the
carboxylic acid (-COOH) binds to the cationic site of the Cyclooxygenase (COX) enzyme.

Structure-Activity Relationship (SAR) Analysis

The 2-methoxy group replaces the lipophilic methyl group found in Mefenamic acid.
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Electronic Effect: The methoxy group is a strong electron donor (resonance), increasing the
electron density of the aniline ring. This can enhance the nucleophilicity of the nitrogen,
potentially strengthening the drug-receptor interaction.

Steric/Binding Effect: The 2-methoxy group acts as a hydrogen bond acceptor (unlike the 2-
methyl group). This allows for additional anchoring within the COX active site (specifically the
hydrophobic channel), potentially altering selectivity between COX-1 and COX-2.

Metabolic Stability: The 5-methyl group blocks the para position relative to the amine (if
counted from the amine as 1, methoxy is 2, methyl is 5), preventing rapid oxidative
metabolism at this reactive site.

Pharmacological Mechanism
Primary Target: Cyclooxygenase (COX) Inhibition

Like other fenamates, 2-methoxy-5-methyl derivatives function as non-selective COX inhibitors
but often exhibit a preference for COX-2 depending on the specific steric bulk.

e Mechanism: Competitive inhibition of the arachidonic acid binding site.

o Outcome: Reduction in Prostaglandin E2 (PGE2) synthesis, leading to analgesic, antipyretic,
and anti-inflammatory effects.

Secondary Targets: lon Channel Modulation

Fenamates are unique among NSAIDs for their ability to modulate ion channels.

Slo2.1 Channels: Fenamates activate sodium-activated potassium channels (Slo2.1). The 2-
methoxy substitution maintains the lipophilicity required for this allosteric modulation,
potentially contributing to efficacy in neuropathic pain.

GABA_A Receptors: Some fenamate derivatives act as positive allosteric modulators,
enhancing inhibitory transmission.

Visualization: Signaling Pathway
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Caption: Dual mechanism of action: COX inhibition blocks prostaglandin synthesis, while

Slo2.1 activation dampens neuronal excitability.

Synthesis Protocol

The synthesis follows a modified Ullmann Condensation, coupling o-chlorobenzoic acid with

the specific aniline.

Reagents

e Substrate A: 2-Chlorobenzoic acid (1.0 eq)

e Substrate B: 2-Methoxy-5-methylaniline (1.1 eq)

o Catalyst: Copper powder (0.1 eq) or Cupric Oxide (CuO)
o Base: Potassium Carbonate (

, anhydrous, 2.0 eq)

» Solvent: DMF (Dimethylformamide) or Isoamyl alcohol

Step-by-Step Methodology

e Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-

chlorobenzoic acid (15.6 g, 0.1 mol) and 2-methoxy-5-methylaniline (15.1 g, 0.11 mol) in 50
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mL of DMF.

» Basification: Add anhydrous

(27.6 g, 0.2 mol) to the mixture.

» Catalysis: Add copper powder (0.6 g).

o Reflux: Heat the reaction mixture to 130-140°C for 6—8 hours. Monitor progress via TLC
(Mobile phase: Benzene:Methanol 9:1).

o Work-up:
o Cool the mixture to room temperature.
o Pour into 500 mL of ice-cold water.
o Acidify with dilute HCI (2N) until pH ~3—4. A solid precipitate will form.

« Purification: Filter the precipitate, wash with water, and recrystallize from ethanol to yield the
target fenamate.

Self-Validation Check: The melting point should be distinct from the starting aniline. The IR
spectrum must show the disappearance of the aniline -NH2 doublet and the appearance of a
secondary amine -NH stretch (~3300 cm~1) and carboxylic acid C=0 (~1680 cm™1).

Biological Evaluation Protocols
A. In Vitro COX Inhibition Assay

To quantify potency (

) against COX-1 and COX-2.

e System: Use a colorimetric COX inhibitor screening kit (e.qg., utilizing TMPD oxidation).
e Enzyme Prep: Recombinant human COX-1 and COX-2.

e Procedure:
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o Incubate enzyme with test compound (0.01 uM — 100 pM) for 10 mins.
o Add Arachidonic Acid and TMPD (colorimetric substrate).

o Measure absorbance at 590 nm.

e Calculation: % Inhibition =

B. In Vivo Anti-inflammatory Assay (Carrageenan-
Induced Paw Edema)

The gold standard for assessing acute anti-inflammatory activity.
e Animals: Wistar albino rats (150-200 g), n=6 per group.
e Dosing:
o Group I: Control (Vehicle, e.g., CMC).
o Group Il: Standard (Mefenamic Acid, 20 mg/kg p.o.).
o Group llI: Test Compound (2-methoxy-5-methyl fenamate, 20 mg/kg p.o.).

 Induction: 30 mins post-dosing, inject 0.1 mL of 1% carrageenan (w/v in saline) into the sub-
plantar region of the right hind paw.

o Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 6 hours.

» Data Analysis: Calculate % Inhibition of edema relative to control.

Quantitative Data Summary (Expected Range based on
Fenamate Class)
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Mefenamic Acid 2-Methoxy-5-Methyl
Parameter Note
(Standard) Fenamate (Target)
Potent inhibition
COX-11C50 ~0.5 uM 0.4-0.8 uM
expected.
Methoxy group ma
COX-2 IC50 ~5.0 pM 2.0 - 4.0 pM y grotip may

improve COX-2 fit.

Enhanced polarity
Edema Inhibition (3h) 45 — 50% 50 — 60% may improve
bioavailability.

. - Lower LogP due to
LogP (Lipophilicity) 5.1 ~4.5
methoxy oxygen.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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